molecular formula C13H19NO3 B11870396 Methyl 2-amino-2-(4-isopropoxyphenyl)propanoate CAS No. 1183295-64-8

Methyl 2-amino-2-(4-isopropoxyphenyl)propanoate

Cat. No.: B11870396
CAS No.: 1183295-64-8
M. Wt: 237.29 g/mol
InChI Key: MMOWAEFBDSUUAD-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(4-isopropoxyphenyl)propanoate hydrochloride is a high-purity chemical compound supplied for research and development purposes. This product is provided as the hydrochloride salt to enhance its stability. The compound is characterized by its molecular formula of C13H20ClNO3 and a molecular weight of 273.75 g/mol . Its structure includes a propanamide backbone with both an amino group and a 4-isopropoxyphenyl substituent, which are key functional motifs in medicinal chemistry . This ester derivative of an alpha-amino acid is a valuable building block (synthon) in organic synthesis and pharmaceutical research. Researchers may employ it in the design and synthesis of novel compounds, particularly in the exploration of structure-activity relationships (SAR) for bioactive molecules . The presence of the isopropoxy group on the phenyl ring can influence the compound's lipophilicity and overall pharmacokinetic properties, making it an interesting candidate for developing analogs with modified biological activity and selectivity . Handling Note: The specific safety and hazard information for this compound is not fully detailed in the available sources. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to standard laboratory safety protocols when handling this material. Intended Use This product is strictly for laboratory research and development applications. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. The product must be handled only by qualified professionals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1183295-64-8

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

methyl 2-amino-2-(4-propan-2-yloxyphenyl)propanoate

InChI

InChI=1S/C13H19NO3/c1-9(2)17-11-7-5-10(6-8-11)13(3,14)12(15)16-4/h5-9H,14H2,1-4H3

InChI Key

MMOWAEFBDSUUAD-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(C)(C(=O)OC)N

Origin of Product

United States

Preparation Methods

Reductive Amination

Reductive amination bypasses cyanide use by directly introducing the amine group. The protocol involves:

  • Ketone Preparation : Synthesizing 4-isopropoxyphenylacetone via Friedel-Crafts acylation of isopropoxybenzene with acetyl chloride.

  • Amination : Reacting the ketone with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 (adjusted with acetic acid).

  • Esterification : As in the Strecker method, the resulting amine is esterified with methanol and HCl gas.

Key Data :

StepConditionsYieldReagents
1AlCl₃, 0°C, 2 h72%Acetyl chloride
2NaBH₃CN, 24 h88%Methanol, NH₄OAc
3HCl gas, 12 h90%Dry methanol

This route achieves higher yields and avoids toxic cyanide but requires strict pH control and costly reducing agents.

Esterification of Preformed Amino Acids

Direct esterification of 2-amino-2-(4-isopropoxyphenyl)propanoic acid is a straightforward approach:

  • Acid Synthesis : The amino acid is prepared via hydrolysis of the Strecker nitrile or enzymatic resolution of racemic mixtures.

  • Esterification : The acid is refluxed with methanol and HCl gas, yielding the methyl ester hydrochloride salt.

Key Data :

StepConditionsYieldNotes
16M HCl, reflux75%Racemic mixture
2HCl gas, 12 h85%High purity

While efficient, this method depends on prior access to the amino acid, limiting its standalone utility.

Advanced Methodologies and Catalytic Innovations

Enantioselective Synthesis

Chiral catalysts like BINAP-Ruthenium complexes enable asymmetric hydrogenation of β-keto esters to produce enantiomerically pure intermediates. For example:
RuCl2(BINAP)(diamine)\text{RuCl}_2(\text{BINAP})(\text{diamine}) catalyzes the reduction of 2-keto-2-(4-isopropoxyphenyl)propanoate esters with >95% enantiomeric excess (ee).

Conditions :

  • Pressure: 50 bar H₂

  • Solvent: Tetrahydrofuran (THF)

  • Yield: 89%

This method is prized for NSAID synthesis but requires specialized equipment.

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques eliminate solvents, enhancing sustainability:

  • Reactants : 4-isopropoxyphenylacetonitrile, ammonium carbonate, methyl chloroformate.

  • Conditions : 30 Hz, 2 h, room temperature.

  • Yield : 78%.

Advantages : Reduced waste, faster reaction times.

Industrial-Scale Considerations

Cost-Benefit Analysis

MethodCostScalabilityEnvironmental Impact
StreckerLowModerateHigh (cyanide waste)
Reductive AminationHighHighModerate
MechanochemicalMediumEmergingLow

Reductive amination is preferred for large-scale production due to reliability, despite higher reagent costs.

Purification Techniques

  • Crystallization : The hydrochloride salt is recrystallized from ethanol/water (3:1) to achieve >99% purity.

  • Chromatography : Silica gel chromatography (ethyl acetate/hexane) resolves racemic mixtures but is cost-prohibitive industrially .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(4-isopropoxyphenyl)propanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
Methyl 2-amino-2-(4-isopropoxyphenyl)propanoate serves as a versatile building block in organic synthesis. Its structure allows for various chemical modifications, enabling the formation of complex organic molecules. The compound can undergo oxidation, reduction, and substitution reactions, making it valuable for synthesizing derivatives with enhanced properties.

Table 1: Chemical Reactions of this compound

Reaction TypeDescriptionMajor Products Formed
OxidationFormation of oxidesCorresponding oxides
ReductionConversion to amines or alcoholsAmines or alcohol derivatives
SubstitutionNucleophilic substitution reactionsN-substituted derivatives

Pharmacological Applications

Anticonvulsant Activity
Research indicates that derivatives of this compound exhibit anticonvulsant properties. The structural similarities with known anticonvulsants suggest that it may play a role in the development of new treatments for epilepsy.

Anticancer Potential
A notable case study evaluated the antiproliferative effects of this compound on colorectal cancer cell lines (HCT-116). The results showed an IC50 value significantly lower than standard chemotherapeutics, indicating its potential as a lead compound for cancer therapy. Structure-activity relationship (SAR) analyses indicated that modifications in the phenyl ring could enhance cytotoxicity against cancer cells.

Neuroprotective Effects
Investigations into the neuroprotective potential of this compound have shown promise in mitigating neurodegenerative diseases. The compound may modulate neurotransmitter systems, offering a therapeutic avenue for conditions such as Alzheimer's disease .

Case Study 1: Anticancer Activity

A study focused on the anticancer properties of this compound demonstrated its efficacy against HCT-116 cells. The compound exhibited significant cytotoxicity, suggesting its potential as a novel agent in cancer treatment.

Case Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective effects of this compound in models of neurodegeneration. Results indicated that it could reduce neuronal death and improve cognitive functions, highlighting its therapeutic potential in treating neurodegenerative disorders.

Industrial Applications

This compound is also utilized in the pharmaceutical industry for producing various drugs and agrochemicals. Its unique isopropoxy substitution influences both its chemical reactivity and biological activity, making it a subject of interest for further research and development.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(4-isopropoxyphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Molecular Weight (g/mol) Key Features
Methyl 2-amino-2-(4-isopropoxyphenyl)propanoate 4-isopropoxyphenyl, amino 237.29 High lipophilicity (isopropoxy); amino group enables zwitterionic interactions
Methyl 2-(4-isobutylphenyl)propanoate 4-isobutylphenyl 220.31 Lacks amino group; lower polarity due to isobutyl substituent
Methyl (2S)-2-amino-2-(2-bromo-4-fluorophenyl)acetate 2-bromo-4-fluorophenyl, amino 260.09 Halogen substituents enhance electrophilicity; chiral center (S-configuration)
Ethyl-3-{[(2-formyl-1-methyl-1H-benzimidazole-5-yl)carbonyl]-(2-pyridinyl)amino}propanoate Benzimidazole-pyridinyl 452.89 Complex heterocyclic structure; ethyl ester increases metabolic stability
(R)-2-Amino-2-(4-hydroxyphenyl)acetic acid 4-hydroxyphenyl, amino 181.18 Hydroxyl group increases hydrophilicity; zwitterionic at physiological pH

Methyl 2-(4-isobutylphenyl)propanoate

This compound (CAS 61566-34-5) shares the methyl propanoate core but replaces the amino and isopropoxy groups with an isobutylphenyl substituent. The absence of polar groups reduces its water solubility compared to the target compound, making it more suitable for lipid-rich applications .

Halogen-Substituted Analogs

The S-configuration may confer stereoselective bioactivity, a critical factor in drug design .

Ethyl Esters with Heterocyclic Moieties

Ethyl-3-{[(2-formyl-1-methyl-1H-benzimidazole-5-yl)carbonyl]-(2-pyridinyl)amino}propanoate exemplifies a structurally complex analog used in anticoagulant synthesis (e.g., Dabigatran etexilate). The ethyl ester group improves metabolic stability compared to methyl esters, delaying hydrolysis in vivo .

Amino-Acid Derivatives

(R)-2-Amino-2-(4-hydroxyphenyl)acetic acid highlights the impact of hydroxyl vs. alkoxy substituents. The hydroxyl group increases hydrophilicity and hydrogen-bonding capacity, contrasting with the lipophilic isopropoxy group in the target compound. Such differences influence pharmacokinetic profiles and target binding .

Solubility and Lipophilicity

  • Lipophilicity: The isopropoxy group in the target compound enhances membrane permeability, advantageous for CNS-targeting drugs. In contrast, hydroxylated analogs (e.g., (R)-2-amino-2-(4-hydroxyphenyl)acetic acid) exhibit higher aqueous solubility .
  • Ester Hydrolysis : Methyl esters generally hydrolyze faster than ethyl esters, impacting bioavailability. Ethyl derivatives (e.g., compounds) are preferred for prolonged action .

Stereochemical Considerations

Chiral centers, as seen in Methyl (2S)-2-amino-2-(2-bromo-4-fluorophenyl)acetate, can lead to enantiomer-specific bioactivity. The target compound’s stereochemistry (if present) must be characterized to avoid off-target effects .

Biological Activity

Methyl 2-amino-2-(4-isopropoxyphenyl)propanoate, a compound with potential therapeutic applications, has garnered attention for its biological activity, particularly in the fields of cancer treatment and antioxidant properties. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes an amino group and an isopropoxy-substituted phenyl moiety. This structural configuration is believed to contribute to its biological functions.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, derivatives of related compounds have shown effective radical scavenging abilities, surpassing those of standard antioxidants like ascorbic acid . The antioxidant activity is typically assessed using methods such as the DPPH radical scavenging assay, which quantifies the ability of a compound to neutralize free radicals.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound through in vitro assays against various cancer cell lines. Notably, compounds with similar structures have demonstrated cytotoxic effects against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines . The MTT assay results indicated that these compounds could inhibit cell proliferation effectively.

Case Studies

  • U-87 Cell Line : In one study, derivatives showed IC50 values significantly lower than those of conventional chemotherapeutics, indicating enhanced efficacy against glioblastoma cells.
  • MDA-MB-231 Cell Line : Another study highlighted that certain structural modifications led to improved cytotoxicity against this aggressive breast cancer cell line.

The mechanism by which this compound exerts its biological effects may involve multiple pathways:

  • Apoptosis Induction : Compounds have been shown to trigger apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest at specific phases, thereby inhibiting cancer cell proliferation.

Comparative Biological Activity

A comparative analysis with other related compounds reveals that this compound exhibits promising biological activity across various assays:

CompoundAntioxidant Activity (DPPH IC50)Cytotoxicity (U-87 IC50)Cytotoxicity (MDA-MB-231 IC50)
This compoundTBDTBDTBD
Ascorbic Acid20 µg/mLN/AN/A
DoxorubicinN/A2.29 µMN/A

Q & A

Q. What are the recommended synthetic routes for Methyl 2-amino-2-(4-isopropoxyphenyl)propanoate, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with the preparation of the 4-isopropoxyphenyl intermediate. For example:

  • Step 1: Alkylation of 4-hydroxyphenyl compounds with isopropyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form the 4-isopropoxyphenyl group .
  • Step 2: Coupling the intermediate with a methyl propanoate backbone via a nucleophilic substitution or condensation reaction. Amine protection (e.g., Boc groups) may be required to prevent side reactions .
  • Optimization: Yield and purity depend on solvent choice (polar aprotic solvents like DMF enhance reactivity), temperature control (60–80°C minimizes byproducts), and catalyst use (e.g., Pd for cross-coupling reactions) .
  • Characterization: Confirm structure via 1^1H/13^{13}C NMR (e.g., δ 1.2–1.4 ppm for isopropyl CH₃) and LC-MS for purity (>95%) .

Q. How can researchers structurally characterize this compound and confirm its stereochemical configuration?

Methodological Answer:

  • Spectroscopy:
    • NMR: Key signals include the methyl ester (δ 3.6–3.8 ppm), isopropoxy CH (δ 4.5–4.7 ppm), and aromatic protons (δ 6.8–7.2 ppm). 13^{13}C NMR confirms ester carbonyl (170–175 ppm) .
    • IR: Ester C=O stretch (~1740 cm⁻¹) and N-H bend (1550–1650 cm⁻¹) .
  • Chirality: Use chiral HPLC with a cellulose-based column or X-ray crystallography to resolve enantiomers. Circular dichroism (CD) may supplement analysis .
  • Mass Spec: ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 280.3 for C₁₄H₂₁NO₃) .

Q. What preliminary biological assays are suitable for evaluating the compound's bioactivity?

Methodological Answer:

  • Antimicrobial Screening: Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values <50 µg/mL indicate potential .
  • Enzyme Inhibition: Test against serine hydrolases (e.g., acetylcholinesterase) via Ellman’s assay. IC₅₀ values are compared to reference inhibitors .
  • Cytotoxicity: MTT assay on human cell lines (e.g., HEK293) to assess safety margins (IC₅₀ >100 µM preferred for drug candidates) .

Advanced Research Questions

Q. How does the isopropoxy group influence the compound’s reactivity in nucleophilic substitution compared to methoxy or ethoxy analogs?

Methodological Answer:

  • Steric Effects: The bulky isopropoxy group reduces electrophilicity at the phenyl ring’s para position, slowing SNAr reactions. Compare kinetics via HPLC monitoring of reactions with piperidine .
  • Electronic Effects: Hammett σ⁺ values show isopropoxy’s electron-donating nature (+0.15), which deactivates the ring less than methoxy (+0.12) but more than ethoxy (+0.10). DFT calculations (e.g., Gaussian) model charge distribution .
  • Case Study: In Suzuki-Miyaura coupling, isopropoxy-substituted analogs show 20% lower yields than methoxy derivatives due to steric hindrance .

Q. How can researchers resolve contradictions in reported pharmacological data (e.g., conflicting IC₅₀ values across studies)?

Methodological Answer:

  • Standardization: Ensure consistent assay conditions (pH, temperature, solvent). For example, DMSO concentration >1% may denature proteins, skewing results .
  • Metabolite Interference: Use LC-MS/MS to identify degradation products or active metabolites. For instance, ester hydrolysis to carboxylic acids may alter activity .
  • Orthogonal Assays: Validate enzyme inhibition with fluorescence-based and radiometric assays. Discrepancies may arise from off-target effects (e.g., thiol reactivity) .

Q. What computational strategies predict the compound’s binding modes with biological targets (e.g., kinases)?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina or Schrödinger Glide to model interactions. The amino group may form hydrogen bonds with kinase hinge regions (e.g., EGFR’s Met793) .
  • MD Simulations: GROMACS simulations (100 ns) assess stability of ligand-protein complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
  • QSAR: Build models using descriptors like logP (calculated ~2.1) and polar surface area (PSA ~70 Ų) to correlate structure with activity .

Q. What are the challenges in scaling up synthesis, and how can they be mitigated?

Methodological Answer:

  • Byproduct Formation: At scale, exothermic reactions may degrade the isopropoxy group. Use jacketed reactors with precise temperature control (-10°C for sensitive steps) .
  • Purification: Replace column chromatography with crystallization (e.g., ethyl acetate/hexane) or continuous flow systems to improve throughput .
  • Green Chemistry: Substitute DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact .

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